![molecular formula C6HBrClIN2S B2367941 5-Bromo-4-chloro-6-iodothieno[2,3-d]pyrimidine CAS No. 1799610-89-1](/img/structure/B2367941.png)

5-Bromo-4-chloro-6-iodothieno[2,3-d]pyrimidine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

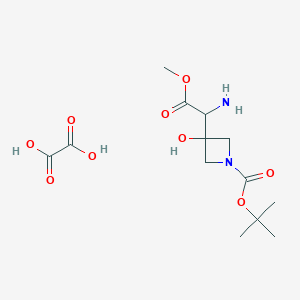

5-Bromo-4-chloro-6-iodothieno[2,3-d]pyrimidine is a heterocyclic compound with the molecular formula C6HBrClIN2S . It is a solid substance that appears off-white to yellow in color .

Synthesis Analysis

The synthesis of pyrimidines like this compound can be achieved through various methods. One such method involves a 4-HO-TEMPO-facilitated [3 + 3] annulation of amidines with saturated ketones under Cu-catalysis .Molecular Structure Analysis

The molecular structure of this compound consists of a six-membered ring with two nitrogen atoms at positions 1 and 3 . The compound also contains bromine, chlorine, and iodine substituents .Chemical Reactions Analysis

This compound can undergo various chemical reactions. For instance, it can participate in rapid nucleophilic displacement reactions with nucleophiles under microwave irradiation .Physical And Chemical Properties Analysis

This compound has a molecular weight of 376.42 . It is a solid substance that appears off-white to yellow in color . The compound should be stored in a freezer under inert atmosphere .科学的研究の応用

Synthesis and Chemistry

Pyrrolopyrimidine Nucleosides Synthesis : 5-Bromo-4-chloro-6-iodothieno[2,3-d]pyrimidine is used in the synthesis of pyrrolopyrimidine nucleosides. For example, it was transformed into 5-bromo-4-chloro-7-(β-D-ribo-furanosyl)pyrrolo[2,3-d] pyrimidine, a compound with potential biochemical significance (Hinshaw, Gerster, Robins, & Townsend, 1969).

Functionalization of Pyrimidines : The compound is used in generating and functionalizing pyrimidines. For instance, it can produce carboxylic acids from its derivatives through halogen/metal permutation followed by carboxylation (Schlosser, Lefebvre, & Ondi, 2006).

Medical and Biological Research

- Antiviral Activity : 5-Bromo derivatives, including those based on this compound, have shown inhibitory activity against DNA viruses like herpes simplex virus and cytomegalovirus. They have also shown marked inhibition of retrovirus replication in cell culture (Hocková, Holý, Masojídková, Andrei, Snoeck, De Clercq, & Balzarini, 2003).

Material Science and Engineering

- Synthesis of Pyrimido[4,5-e][1,3,4] Thiadiazine Derivatives : This compound is utilized in the synthesis of thiadiazine derivatives, important in material science for their unique chemical properties (Rahimizadeh, Nikpour, & Bakavoli, 2007).

Crystallography

- Crystallography Studies : The regioselective displacement reaction of ammonia with 5-bromo-2,4-dichloro-6-methylpyrimidine and subsequent crystallography analysis has been conducted to understand its molecular structure and properties (Doulah, Eshtiagh-hosseini, Mirzaei, Nikpour, Fazlara, & Salimi, 2014).

Safety and Hazards

特性

IUPAC Name |

5-bromo-4-chloro-6-iodothieno[2,3-d]pyrimidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6HBrClIN2S/c7-3-2-4(8)10-1-11-6(2)12-5(3)9/h1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCAXSMPKSVVSEU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC2=C(C(=C(S2)I)Br)C(=N1)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6HBrClIN2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.41 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[3-(2-Chloro-5-methylphenyl)-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B2367866.png)

![N-(2-ethoxyphenyl)-2-[(3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide](/img/structure/B2367867.png)

![(4Z)-4-(1,3-benzodioxol-5-ylmethylidene)-2-methyl-1,3-dihydrobenzo[b][1,6]naphthyridine-10-carboxylic acid](/img/structure/B2367872.png)

![(E)-N-[1-(3,4-Dihydro-2H-1,5-benzodioxepin-7-yl)ethyl]-2-(4-methylphenyl)ethenesulfonamide](/img/structure/B2367873.png)

![ethyl 4-{[7-(2-chloro-6-fluorobenzyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]methyl}piperazine-1-carboxylate](/img/structure/B2367880.png)